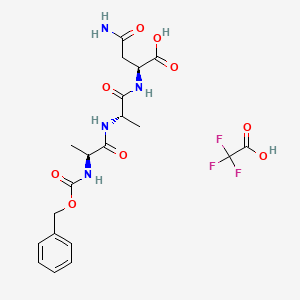
Cbz-Ala-Ala-Asn (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Ala-Ala-Asn (TFA) is a peptide compound designed based on the sequence of the substrate of legumain, a cysteine protease. This compound is often used as a scaffold for drug delivery due to its specific sequence and properties .
Métodos De Preparación
Cbz-Ala-Ala-Asn (TFA) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids . The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA), which also removes side-chain protecting groups .
Análisis De Reacciones Químicas
Cbz-Ala-Ala-Asn (TFA) undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cysteine residues if present.
Substitution: The benzyloxycarbonyl (Cbz) group can be substituted under specific conditions.
Common reagents used in these reactions include TFA for cleavage and deprotection, and various oxidizing and reducing agents depending on the specific reaction . The major products formed from these reactions are typically the deprotected peptide and any modified amino acids resulting from the reactions.
Aplicaciones Científicas De Investigación
Cbz-Ala-Ala-Asn (TFA) has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Cbz-Ala-Ala-Asn (TFA) involves its interaction with legumain. Legumain recognizes and cleaves the peptide at the C-terminus of asparagine residues. This specific cleavage is crucial for its application in drug delivery and diagnostic assays . The molecular targets include the active site of legumain, and the pathways involved are those related to protease activity and substrate recognition .
Comparación Con Compuestos Similares
Cbz-Ala-Ala-Asn (TFA) can be compared with other peptide substrates designed for legumain, such as:
Cbz-Ala-Ala-Asn-AMC: A fluorogenic substrate used in biochemical assays.
Rho-Pro-Ala-Asn-PEG-AQ (4-OH): A rhodamine-B labeled substrate used in cancer diagnostics.
The uniqueness of Cbz-Ala-Ala-Asn (TFA) lies in its specific sequence and its application as a scaffold for drug delivery, which is not as common in other similar compounds .
Propiedades
Fórmula molecular |
C20H25F3N4O9 |
|---|---|
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
(2S)-4-amino-4-oxo-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H24N4O7.C2HF3O2/c1-10(16(25)22-13(17(26)27)8-14(19)23)20-15(24)11(2)21-18(28)29-9-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9H2,1-2H3,(H2,19,23)(H,20,24)(H,21,28)(H,22,25)(H,26,27);(H,6,7)/t10-,11-,13-;/m0./s1 |
Clave InChI |
XHTNNYYTYDZFEL-SQRKDXEHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


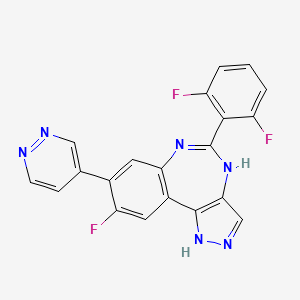


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
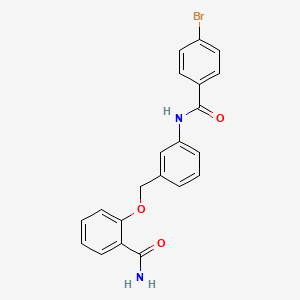
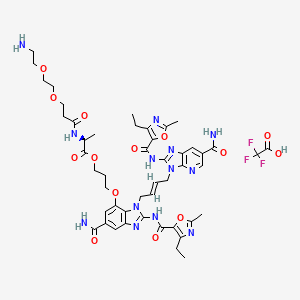
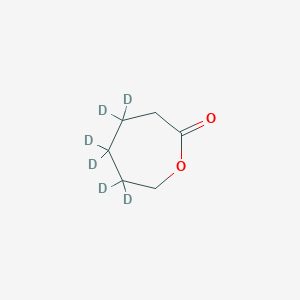
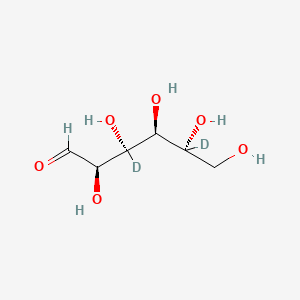
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)


![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
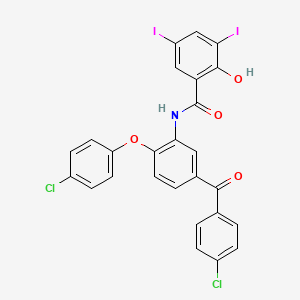
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
